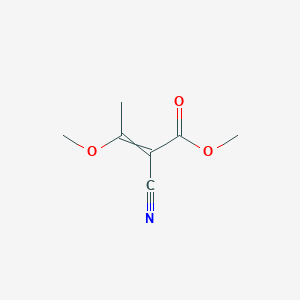

methyl 2-cyano-3-methoxybut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-cyano-3-methoxybut-2-enoate is an organic compound with the molecular formula C7H9NO3. It is a versatile intermediate used in various chemical reactions and has applications in synthetic organic chemistry. This compound is characterized by the presence of a cyano group, a methoxy group, and an ester functional group, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with methoxyacetone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-methoxybut-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Condensation Reactions: The compound can undergo Claisen and Knoevenagel condensations, forming more complex molecules.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.

Condensation Reactions: Bases like sodium ethoxide or potassium tert-butoxide in solvents like ethanol or toluene.

Major Products Formed

Nucleophilic Substitution: Substituted cyano and ester derivatives.

Condensation Reactions: β-keto esters and α,β-unsaturated esters.

Reduction: Amino esters and related compounds.

Scientific Research Applications

Methyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the synthesis of bioactive molecules that exhibit antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-methoxybut-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, enhancing the reactivity of adjacent carbon atoms. This makes the compound a valuable intermediate in nucleophilic substitution and condensation reactions. Additionally, the ester group can undergo hydrolysis and transesterification reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Methyl cyanoacrylate: Similar in structure but primarily used as an adhesive (super glue).

Ethyl 2-cyano-3-methyl-2-butenoate: Shares the cyano and ester functional groups but differs in the alkyl chain length.

2-Cyano-3-methylbut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester

Uniqueness

Methyl 2-cyano-3-methoxybut-2-enoate is unique due to the presence of both a cyano group and a methoxy group, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-cyano-3-methoxybut-2-enoate is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₆H₇NO₃

- Molecular Weight : 141.12 g/mol

The compound features a cyano group, a methoxy group, and a double bond that contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A notable method involves the acylation of ethyl cyanoacetate followed by methylation. The following steps outline this synthesis:

- Acylation : Ethyl cyanoacetate is reacted with an appropriate acylating agent.

- Methylation : The product is then methylated using trimethyl orthoformate or similar reagents.

This method has been documented to yield the compound efficiently with good purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains have been reported, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, this compound showed promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. For instance, it has shown potential as an inhibitor of certain kinases, which are critical in cancer progression .

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Research : In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 2-cyano-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-5(10-2)6(4-8)7(9)11-3/h1-3H3 |

InChI Key |

QGXIHUUUMUYXFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C#N)C(=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.